N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKGLAAZNDOASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257699 | |
| Record name | N-2-Benzothiazolyl-4-bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349405-08-9 | |
| Record name | N-2-Benzothiazolyl-4-bromobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349405-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Benzothiazolyl-4-bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SONH-) enables multiple reaction pathways:
Table 1: Sulfonamide-mediated reactions
Key findings:
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The sulfonamide nitrogen participates in Schotten-Baumann-type acylation with amino acids like L-valine .
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Cyclodehydration reactions form stable oxazolone heterocycles, enhancing thermal stability .
Bromine-Specific Reactivity
The para-bromine atom on the benzenesulfonamide moiety enables cross-coupling reactions:
Table 2: Bromine-mediated transformations
| Reaction Type | Catalysts/Conditions | Application | Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Pd catalysts, aryl boronic acids | Suzuki-Miyaura coupling | Biaryl sulfonamide derivatives |
| Metal-Halogen Exchange | Grignard reagents, THF | Functional group interconversion | Alkyl/aryl substituted analogs |
Experimental notes:
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Bromine’s electronegativity enhances electrophilic character at the para position.
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Thermal stability up to 220°C (TGA data) allows high-temperature reactions.
Benzo[d]thiazole Ring Reactivity
The electron-rich thiazole ring participates in:
Table 3: Heterocyclic ring reactions
Mechanistic insights:
-
Nitration occurs preferentially at the 5-position of the thiazole ring .
-
Metal coordination via thiazole nitrogen improves pharmacokinetic properties.
Thermodynamic and Kinetic Data
Table 4: Physicochemical properties
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 353.3 g/mol | Mass spectrometry | |
| Melting Point | 178–182°C | DSC | |
| logP | 2.8 ± 0.3 | HPLC retention analysis | |
| Aqueous Solubility | 12 µg/mL (pH 7.4) | Shake-flask method |
Reaction Optimization Strategies
-
Solvent Effects : Dichloromethane maximizes acylation yields (94% vs. 78% in THF) .
-
Catalyst Loading : 1.2 eq. AlCl optimal for Friedel-Crafts reactions .
-
Temperature Control : Cyclodehydration proceeds efficiently at RT (90% yield) .
This compound’s multifunctional reactivity enables diverse pharmaceutical applications, particularly in targeted cancer therapies and enzyme inhibition. Subsequent studies should explore its behavior under photochemical conditions and asymmetric catalysis.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide is its anticancer activity. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action is believed to involve the inhibition of specific proteins or enzymes that are crucial for cancer cell proliferation and survival.
Case Study: Inhibition of Tumor Growth
A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, providing a basis for its potential use in cancer therapy.
Antimicrobial Activity
The sulfonamide group within this compound contributes to its antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth, which suggests its potential as a broad-spectrum antimicrobial agent.
Case Study: Efficacy Against Resistant Strains
In a comparative study, this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This finding highlights its potential application in treating infections caused by resistant bacteria.
Acetylcholinesterase Inhibition
Recent research has focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to this compound have shown effective AChE inhibition, suggesting that this compound could be developed as a therapeutic agent for neurodegenerative diseases .
Case Study: Alzheimer’s Disease Model
In vitro assays demonstrated that derivatives of this compound possess AChE inhibitory activity with IC50 values comparable to established AChE inhibitors. These findings support further investigation into their potential as treatments for cognitive decline associated with Alzheimer's disease .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structural features allow for modifications that can lead to the development of new compounds with enhanced biological activities.
Table 1: Synthesis and Structural Variations
| Compound Name | Structural Feature | Notable Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-3-chlorobenzenesulfonamide | Chlorine substituent | Altered reactivity and biological profile |
| N-(benzo[d]thiazol-2-yl)-4-fluorobenzenesulfonamide | Fluorine enhances lipophilicity | Improved bioavailability |
| N-(benzothiazol-2-yl)-4-methylbenzenesulfonamide | Methyl group influences solubility | Enhanced metabolic stability |
This table illustrates how structural modifications can impact the biological activity and chemical reactivity of sulfonamide derivatives, emphasizing the importance of synthetic versatility in drug design.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase (COX) by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins. This inhibition leads to anti-inflammatory effects . Additionally, the compound may interact with DNA or proteins, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectral and Electronic Properties
- IR Spectroscopy : The bromine substituent in N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide causes a slight redshift in the C=S stretching vibration (1255 cm$^{-1}$) compared to chloro (1247 cm$^{-1}$) or fluoro (1243 cm$^{-1}$) analogs, reflecting increased electron-withdrawing effects .
- NMR Analysis : The para-bromo group deshields aromatic protons, shifting $^1$H-NMR signals to δ 7.8–8.2, distinct from δ 7.4–7.9 in fluoro analogs .
Stability and Reactivity
- Bromo-substituted sulfonamides demonstrate superior thermal stability (melting points >250°C) compared to fluoro or methyl analogs (200–240°C), attributed to stronger intermolecular halogen bonding .
- The bromine atom’s polarizability enhances resistance to nucleophilic substitution reactions, making the compound more stable under physiological conditions than chloro derivatives .
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antibacterial, anticancer, and enzyme inhibition effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d]thiazole moiety linked to a bromobenzenesulfonamide structure. This unique combination is believed to enhance its pharmacological properties, including solubility and bioactivity.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions have shown low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Acinetobacter xylosoxidans, indicating potent antibacterial activity:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4e | S. aureus | 3.9 |
| 4g | A. xylosoxidans | 3.9 |
These compounds were tested in conjunction with cell-penetrating peptides, which enhanced their efficacy against resistant bacterial strains by facilitating cellular uptake .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies revealed that certain derivatives could induce apoptosis significantly:
- Compound 4e showed a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control groups .
The mechanism of action appears to involve the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for CA IX inhibition ranged from 10.93 to 25.06 nM , demonstrating excellent selectivity over CA II .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of various enzymes:
- Carbonic Anhydrase IX : Selectively inhibited with significant potency.
- Acetylcholinesterase : Certain derivatives demonstrated effective inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated that the compound interacts favorably with human serum albumin (HSA), which is crucial for its therapeutic efficacy. The binding constant for the HSA-complex was found to be moderate to strong, suggesting effective circulation in the bloodstream . However, potential hepatotoxicity and interactions with cytochrome P450 enzymes were also noted, warranting further investigation into safety profiles .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antibacterial Evaluation : A study conducted on various thiazole-sulfonamide derivatives revealed their effectiveness against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing bioactivity .
- Cancer Cell Studies : Research on MDA-MB-231 cells highlighted the compound's ability to induce significant apoptotic effects, which could be harnessed for therapeutic applications in oncology .
- Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between these compounds and their target enzymes, supporting experimental findings regarding their inhibitory activities .
Q & A
Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide, and how can reaction yields be maximized?
The synthesis typically involves coupling a bromobenzenesulfonyl chloride derivative with a benzo[d]thiazol-2-amine precursor. Key steps include:
- Sulfonamide bond formation : Reacting 4-bromobenzenesulfonyl chloride with benzo[d]thiazol-2-amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields pure product. Reaction optimization studies suggest that maintaining a temperature of 0–5°C during sulfonylation improves yields (typically 65–75%) .
- Validation : Confirmation via NMR (e.g., sulfonamide proton at δ 10.2–10.8 ppm) and HRMS .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and packing interactions. For example, the sulfonamide S=O bond lengths (~1.43 Å) and dihedral angles between aromatic rings (e.g., 85.2°) confirm conformational stability .
- Spectroscopic methods :
- Mass spectrometry : HRMS-ESI provides exact mass (e.g., [M+H] at m/z 369.9728) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Computational workflow :
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.2 eV) indicates charge-transfer potential .
- Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., sulfonamide lone pair → σ* orbital of C-Br) .
- Thermochemical accuracy : DFT-D3 dispersion corrections improve atomization energy predictions (average error <2.4 kcal/mol) .
Q. What structure-activity relationship (SAR) strategies enhance the inhibitory activity of sulfonamide derivatives against biological targets?
- Substituent optimization :
- SAR validation :
Q. How can molecular docking studies predict the binding interactions of this compound with therapeutic targets?
- Protocol :
- Prepare protein structures (e.g., PDB: 1J7N for LF) by removing water molecules and adding polar hydrogens .
- Dock the compound using AutoDock Vina, with a grid box centered on the catalytic site (20 Å) .
- Analyze binding poses: The sulfonamide oxygen forms hydrogen bonds with Arg-563, while the bromophenyl group interacts with Tyr-728 via van der Waals forces .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC values to refine models .
Q. What experimental and computational methods resolve contradictions in bioactivity data for sulfonamide derivatives?
- Case study : Discrepancies in IC values for LF inhibition may arise from assay conditions (e.g., buffer pH or ionic strength).
- Statistical analysis : Use ANOVA to compare variances across datasets (p < 0.05 indicates significance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
